4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid
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Overview
Description
4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid is a compound belonging to the class of benzoxaboroles Benzoxaboroles are known for their unique boron-containing structures, which impart distinct chemical and biological properties
Preparation Methods
The synthesis of 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the acylation process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an antimicrobial agent, particularly against mycobacterial strains. It has shown activity in inhibiting the growth of mycobacteria, making it a candidate for developing new antimycobacterial drugs.
Materials Science: Its unique boron-containing structure makes it a potential candidate for developing new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid involves its interaction with molecular targets such as enzymes. For instance, it inhibits leucyl-tRNA synthetase by binding to its active site, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition disrupts protein synthesis in mycobacteria, leading to their growth inhibition. The compound’s boron atom plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid can be compared with other benzoxaboroles, such as:
Crisaborole: A phosphodiesterase 4 inhibitor used for treating atopic dermatitis.
AN2690: An antifungal agent targeting leucyl-tRNA synthetase.
These compounds share the benzoxaborole core structure but differ in their specific functional groups and applications. The uniqueness of this compound lies in its potential antimicrobial activity and its specific interaction with leucyl-tRNA synthetase, distinguishing it from other benzoxaboroles.
Biological Activity
4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, focusing on its anticancer and antimicrobial activities, as well as its antioxidant capabilities.
Chemical Structure
The chemical structure of this compound is represented as follows:
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. For instance, compounds derived from similar structures were evaluated against various cancer cell lines, including HeLa and C6. The antiproliferative activity was assessed using the BrdU proliferation ELISA assay, revealing significant inhibition of cell growth in certain derivatives .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Activity Level |
---|---|---|---|
Compound 3f | HeLa | 25 | High |
Compound 3g | C6 | 30 | Moderate |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds with similar oxaborole structures exhibited remarkable activity against various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 2: Antimicrobial Efficacy Against Common Pathogens
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | MRSA | 16 µg/mL |
Compound B | E. coli | 32 µg/mL |
Antioxidant Activity
The antioxidant profile of this compound has also been explored. It has shown the ability to inhibit lipid peroxidation and scavenge free radicals effectively. In studies measuring the capacity to inhibit lipid peroxidation in liver microsomes, the compound demonstrated significant protective effects against oxidative stress .
Table 3: Antioxidant Capacity Comparison
Compound | IC50 (µM) Lipid Peroxidation Inhibition |
---|---|
Compound C | 50 |
Compound D | 75 |
Case Studies
One notable study synthesized several derivatives of oxaborole compounds and evaluated their biological activities. Among these derivatives, some exhibited strong anticancer and antimicrobial properties while maintaining low toxicity to normal cells . These findings suggest that modifications in the chemical structure can enhance biological activity without compromising safety.
Properties
Molecular Formula |
C11H13BO4 |
---|---|
Molecular Weight |
220.03 g/mol |
IUPAC Name |
4-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)butanoic acid |
InChI |
InChI=1S/C11H13BO4/c13-10(14)6-2-4-8-3-1-5-9-7-16-12(15)11(8)9/h1,3,5,15H,2,4,6-7H2,(H,13,14) |
InChI Key |
VQTZOVIRNSDFKU-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2CCCC(=O)O)O |
Origin of Product |
United States |
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